molecular formula C23H22N2S B14461674 N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline CAS No. 72924-70-0

N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline

Cat. No.: B14461674
CAS No.: 72924-70-0
M. Wt: 358.5 g/mol
InChI Key: LTKBMTSSMGPMGR-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline is a complex organic compound with the molecular formula C23H22N2S. This compound is known for its unique structure, which includes a naphthothiazole moiety linked to an aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline typically involves multi-step organic reactions. One common method involves the reaction of 2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl chloride with N,N-diethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline is unique due to its specific ethenyl linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

72924-70-0

Molecular Formula

C23H22N2S

Molecular Weight

358.5 g/mol

IUPAC Name

4-(2-benzo[e][1,3]benzothiazol-2-ylethenyl)-N,N-diethylaniline

InChI

InChI=1S/C23H22N2S/c1-3-25(4-2)19-13-9-17(10-14-19)11-16-22-24-23-20-8-6-5-7-18(20)12-15-21(23)26-22/h5-16H,3-4H2,1-2H3

InChI Key

LTKBMTSSMGPMGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43

Origin of Product

United States

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